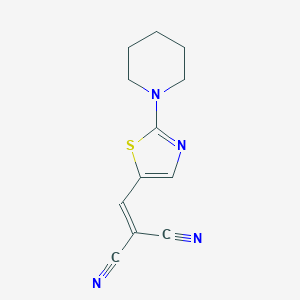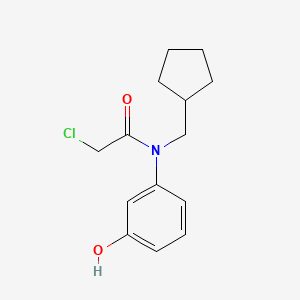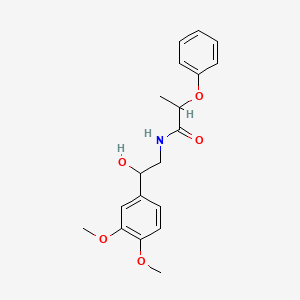
N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2-phenoxypropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, the specific molecular structure analysis for “N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2-phenoxypropanamide” is not available in the retrieved data .
Chemical Reactions Analysis
The chemical reactions involving “N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2-phenoxypropanamide” are not explicitly mentioned in the retrieved data .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, boiling point, melting point, solubility, and stability. Unfortunately, the specific physical and chemical properties for “N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2-phenoxypropanamide” are not available in the retrieved data .
Applications De Recherche Scientifique
Anticancer Properties
The compound’s structure suggests potential as an NF-κB inhibitor, making it relevant for anticancer drug research. NF-κB plays a crucial role in cell survival, inflammation, and immune response. By inhibiting NF-κB activation, this compound may help suppress cancer cell growth and enhance chemotherapy efficacy .
Antibacterial Activity
Studies have shown that N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2-phenoxypropanamide possesses potent antibacterial properties. It exhibits activity against Streptococcus pneumoniae, with minimal inhibitory concentrations (MIC) as low as 0.125 g/mL. These antibacterial effects are comparable to rifampin and significantly stronger than vancomycin .
Anti-Inflammatory Potential
The compound’s immunomodulatory properties make it relevant for managing inflammatory conditions. Specifically, it may impact lipopolysaccharide (LPS)-induced inflammatory mediators, which play a role in brain disorders involving neuroinflammation. Investigating its effects on microglial activation could yield valuable insights .
Therapeutic Agents for Metabolic Diseases
Retinoid nuclear modulators derived from similar compounds are essential for treating metabolic diseases. These agents regulate gene expression and cellular processes related to metabolism. N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2-phenoxypropanamide derivatives may contribute to this field .
Neuroprotective Applications
Given its anti-inflammatory properties, this compound might have a beneficial impact on various brain disorders. Neuroinflammation involving microglial activation is implicated in conditions like Alzheimer’s disease and Parkinson’s disease. Further research could explore its neuroprotective potential .
Materials Science and New Material Synthesis
The tetrahydroquinoline (THQ) moiety, present in this compound, is used in the production of new materials. Researchers investigate its role as a precursor for more complex molecules with bio-utilities. Understanding its chemical properties aids material science applications .
Mécanisme D'action
The mechanism of action of a compound refers to how it interacts with biological systems. For “N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2-phenoxypropanamide”, the mechanism of action is not explicitly mentioned in the retrieved data.
Safety and Hazards
Propriétés
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO5/c1-13(25-15-7-5-4-6-8-15)19(22)20-12-16(21)14-9-10-17(23-2)18(11-14)24-3/h4-11,13,16,21H,12H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJPRVWJQPQVCLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(C1=CC(=C(C=C1)OC)OC)O)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2-phenoxypropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-{4-[(3-chloro-2,2-dimethylpropanoyl)amino]phenoxy}benzenecarboxylate](/img/structure/B2531935.png)
![1-[(3,4-Dichlorophenyl)methyl]-3'-phenyl-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2531936.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one](/img/structure/B2531939.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-fluorobenzamide](/img/structure/B2531943.png)
![2-[(1-Pyrazin-2-ylpiperidin-3-yl)methoxy]pyrimidine](/img/structure/B2531945.png)
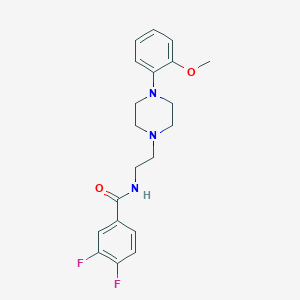
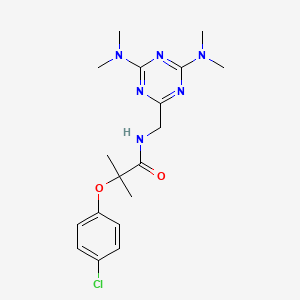
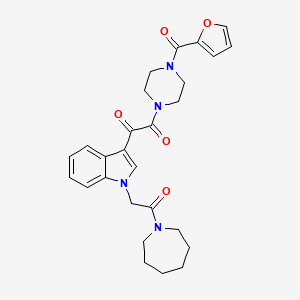

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2531955.png)
